2-(3-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane
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Overview
Description
2-(3-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a methoxyphenyl group and two methyl groups attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane typically involves the reaction of 3-methoxybenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of an acid catalyst. The reaction is carried out in a solvent such as 2-propanol and acetic acid at elevated temperatures (around 75°C) for a few hours . The solvent is then removed under reduced pressure to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It can be used in the production of perfumes, detergents, and other consumer products due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylacetonitrile: Similar in structure but contains a nitrile group instead of a dioxolane ring.
2-Propenoic acid, 3-(3-methoxyphenyl)-: Contains a propenoic acid group instead of a dioxolane ring.
Uniqueness
2-(3-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane is unique due to the presence of both a methoxyphenyl group and a dioxolane ring, which confer distinct chemical and physical properties. This combination of functional groups makes it versatile for various applications in research and industry.
Properties
CAS No. |
61920-10-3 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-2,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H16O3/c1-9-8-14-12(2,15-9)10-5-4-6-11(7-10)13-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
GOULBAITTYGSMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)(C)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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